molecular formula C56H67N7O19 B1192676 Doxorubicin-MVCP

Doxorubicin-MVCP

货号: B1192676
分子量: 1142.182
InChI 键: AYPRDRFYAQTVPD-GITVTGCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Doxorubicin-MVCP, also known as MC-Val-Cit-PAB-Doxorubicin, is a Doxorubicin derivative with a MC-Val-Cit-PAB linker. Mc-Val-Cit-PAB is a cathepsin cleavable ADC peptide linker. This compound can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers. This compound is a useful agent to make Doxorubicin-conjugate for drug delivery, nanodrug research.

科学研究应用

Efficacy in Cancer Treatment

  • Muscle-Invasive Bladder Cancer (MIBC) :
    • A study compared the efficacy of dose-dense Methotrexate, Vinblastine, Doxorubicin, and Cisplatin (dd-MVAC) against gemcitabine-based regimens. Results indicated that dd-MVAC provided better progression-free survival and overall survival rates compared to gemcitabine-based therapies . Specifically, 40% of patients achieved ypT0N0 status with dd-MVAC, highlighting its potential as a first-line treatment.
  • Colorectal Cancer :
    • Research has focused on enhancing the delivery of Doxorubicin through tumor-targeting nanoparticles. These nanoparticles are designed to improve drug accumulation at the tumor site while minimizing systemic toxicity. The study demonstrated that Doxorubicin-loaded nanoparticles significantly increased therapeutic efficacy against orthotopic colon cancer models .
  • Cervical Cancer :
    • A recent investigation utilized transcriptomics and metabolomics to elucidate Doxorubicin's mechanism of action in cervical cancer. This integrative approach revealed key molecular alterations induced by Doxorubicin treatment, paving the way for personalized therapeutic strategies .

Case Studies

  • Case Study: MIBC Treatment :
    • A cohort study analyzed 32 patients treated with dd-MVAC followed by radical cystectomy. The findings indicated a significant improvement in survival metrics compared to historical controls treated with gemcitabine-based regimens .
  • Case Study: Nanoparticle Delivery System :
    • In a preclinical model of colon cancer, researchers developed a peptide-decorated nanoparticle system that effectively targeted tumor cells, resulting in enhanced drug delivery and reduced side effects associated with conventional chemotherapy .

Data Tables

Cancer Type Regimen Survival Rate Key Findings
Muscle-Invasive Bladderdd-MVAC40% ypT0N0Better PFS and OS compared to gemcitabine
ColorectalNanoparticle DOXImproved EfficacyEnhanced targeting via peptide decoration
CervicalDoxorubicinNot specifiedMolecular insights from transcriptomic analysis

属性

分子式

C56H67N7O19

分子量

1142.182

IUPAC 名称

4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)tetrahydro-2H-pyran-4-yl)carbamate

InChI

InChI=1S/C56H67N7O19/c1-27(2)46(62-38(66)13-6-5-7-21-63-39(67)18-19-40(63)68)53(75)60-33(11-9-20-58-54(57)76)52(74)59-30-16-14-29(15-17-30)26-80-55(77)61-34-22-41(81-28(3)47(34)69)82-36-24-56(78,37(65)25-64)23-32-43(36)51(73)45-44(49(32)71)48(70)31-10-8-12-35(79-4)42(31)50(45)72/h8,10,12,14-19,27-28,33-34,36,41,46-47,64,69,71,73,78H,5-7,9,11,13,20-26H2,1-4H3,(H,59,74)(H,60,75)(H,61,77)(H,62,66)(H3,57,58,76)/t28-,33-,34-,36-,41-,46-,47+,56-/m0/s1

InChI 键

AYPRDRFYAQTVPD-GITVTGCLSA-N

SMILES

O=C1C=CC(N1CCCCCC(N[C@@H](C(C)C)C(N[C@H](C(NC(C=C2)=CC=C2COC(N[C@@H](C[C@H](O[C@H]3C[C@@](C(CO)=O)(O)CC4=C(O)C(C(C5=CC=CC(OC)=C5C6=O)=O)=C6C(O)=C43)O7)[C@H](O)[C@@H]7C)=O)=O)CCCNC(N)=O)=O)=O)=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Doxorubicin-MVCP;  MC-Val-Cit-PAB-Doxorubicin;  MC-Val-Cit-PAB-Dox.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxorubicin-MVCP
Reactant of Route 2
Reactant of Route 2
Doxorubicin-MVCP
Reactant of Route 3
Reactant of Route 3
Doxorubicin-MVCP
Reactant of Route 4
Reactant of Route 4
Doxorubicin-MVCP
Reactant of Route 5
Reactant of Route 5
Doxorubicin-MVCP
Reactant of Route 6
Reactant of Route 6
Doxorubicin-MVCP

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。